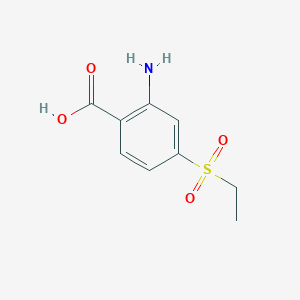

2-Amino-4-(ethanesulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

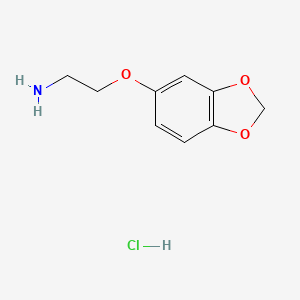

2-Amino-4-(ethanesulfonyl)benzoic acid is a chemical compound with the CAS Number: 949033-20-9 . It has a molecular weight of 229.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for 2-Amino-4-(ethanesulfonyl)benzoic acid is1S/C9H11NO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Amino-4-(ethanesulfonyl)benzoic acid is a powder that is stored at room temperature .Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

A significant application of derivatives similar to 2-Amino-4-(ethanesulfonyl)benzoic acid is in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its analogs, selectively and dose-dependently react with highly reactive oxygen species, enabling the differentiation and specific detection of various ROS types in biological and chemical applications (Setsukinai et al., 2003).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, 2-Amino-4-(ethanesulfonyl)benzoic acid derivatives are explored for creating new compounds with potential applications in medicine and materials science. For example, the synthesis and characterization of new Schiff base compounds derived from 4-Amino benzoic acid have been investigated for their biological activity, showcasing the utility of benzoic acid derivatives in synthesizing bioactive molecules (Radi et al., 2019).

Materials Science

In materials science, derivatives of benzoic acid, including those related to 2-Amino-4-(ethanesulfonyl)benzoic acid, are used as dopants for conducting polymers. Such applications are crucial for developing advanced electronic and photonic materials. For instance, polyaniline doped with benzoic acid and its derivatives exhibits enhanced conductivity and stability, demonstrating the potential of these compounds in creating high-performance electronic materials (Amarnath & Palaniappan, 2005).

Biotechnological Applications

Biotechnological applications of 2-Amino-4-(ethanesulfonyl)benzoic acid derivatives include their role in co-culture engineering for microbial biosynthesis. For example, derivatives have been used in Escherichia coli to improve the biosynthesis of 3-amino-benzoic acid, a key building block for producing various biologically active compounds. This approach demonstrates the utility of benzoic acid derivatives in enhancing metabolic engineering and synthetic biology strategies (Zhang & Stephanopoulos, 2016).

Safety and Hazards

The safety information for 2-Amino-4-(ethanesulfonyl)benzoic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2-amino-4-ethylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPLEYKENSCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(ethanesulfonyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2814532.png)

![6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2814533.png)